Cadion
Overview
Description
Cadion, also known as 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, is a chemical compound with the molecular formula C18H14N6O2. It is primarily used as a reagent for the spectrophotometric determination of cadmium and nickel ions. This compound is an ochre amorphous powder that is stable in alkaline conditions and has a melting point of 189°C .
Preparation Methods
Cadion is synthesized through a series of chemical reactions involving the coupling of 4-nitroaniline with diazotized aniline derivatives. The synthetic route typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium to form this compound.
Purification: The crude product is purified by recrystallization from ethanol and dried in vacuo.
Chemical Reactions Analysis
Cadion undergoes various chemical reactions, including:
Complex Formation: this compound forms complexes with metal ions such as cadmium and nickel.
Oxidation and Reduction: this compound can undergo redox reactions depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines.
Substitution Reactions: this compound can participate in substitution reactions where the nitro group can be replaced by other substituents under specific conditions.
Scientific Research Applications
Cadion has a wide range of applications in scientific research, including:
Analytical Chemistry: This compound is extensively used as a reagent for the spectrophotometric determination of cadmium and nickel ions in various samples, including wastewater and industrial effluents.
Environmental Monitoring: It is used in environmental studies to monitor the levels of heavy metals in water and soil samples.
Biological Studies: this compound is employed in biological research to study the interactions of metal ions with biological molecules.
Industrial Applications: In industry, this compound is used for quality control and process monitoring to ensure the absence of toxic metal ions in products.
Mechanism of Action
The mechanism of action of Cadion involves the formation of a complex with metal ions. The nitro and azo groups in this compound act as ligands, binding to the metal ions and forming a stable complex. This complex formation is the basis for its use in spectrophotometric analysis, as the complex exhibits a characteristic absorption spectrum that can be measured to determine the concentration of metal ions in a sample .
Comparison with Similar Compounds
Cadion is unique in its ability to form stable complexes with cadmium and nickel ions, making it highly specific for the spectrophotometric determination of these metals. Similar compounds include:
1-(2-Pyridylazo)-2-naphthol (PAN): Used for the determination of various metal ions but less specific for cadmium and nickel.
4-(2-Pyridylazo)resorcinol (PAR): Another reagent used for metal ion determination but with different selectivity and sensitivity compared to this compound.
Eriochrome Black T: Commonly used for complexometric titrations but not as specific for cadmium and nickel as this compound.
This compound’s specificity and stability in forming complexes with cadmium and nickel ions make it a valuable reagent in analytical chemistry and environmental monitoring.
Properties
IUPAC Name |
N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-24(26)18-12-10-17(11-13-18)22-23-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIDVLUFMPWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063825 | |
Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-67-6 | |
Record name | Cadion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5392-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Triazene, 1-(4-nitrophenyl)-3-(4-(2-phenyldiazenyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cadion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Triazene, 1-(4-nitrophenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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